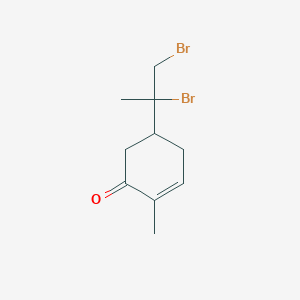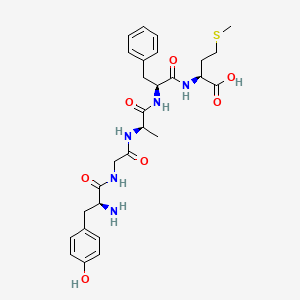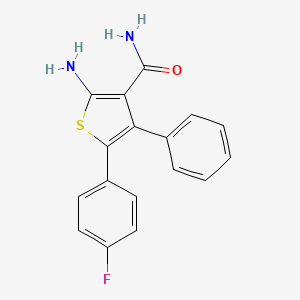
2-Cyclohexen-1-one, 5-(1,2-dibromo-1-methylethyl)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclohexen-1-one, 5-(1,2-dibromo-1-methylethyl)-2-methyl- is a complex organic compound with a unique structure that includes a cyclohexene ring substituted with bromine and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 5-(1,2-dibromo-1-methylethyl)-2-methyl- typically involves multiple steps. One common method includes the bromination of 2-methyl-2-cyclohexen-1-one followed by the addition of 1,2-dibromo-1-methylethyl groups. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound.
化学反应分析
Types of Reactions
2-Cyclohexen-1-one, 5-(1,2-dibromo-1-methylethyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for hydroxyl substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxyl or amino derivatives.
科学研究应用
2-Cyclohexen-1-one, 5-(1,2-dibromo-1-methylethyl)-2-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Cyclohexen-1-one, 5-(1,2-dibromo-1-methylethyl)-2-methyl- involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The cyclohexene ring structure allows the compound to fit into specific binding sites, enhancing its efficacy.
相似化合物的比较
Similar Compounds
2-Cyclohexen-1-one: A simpler analog without the bromine and methyl substitutions.
2-Methyl-2-cyclohexen-1-one: Lacks the dibromo substitution.
5-Bromo-2-cyclohexen-1-one: Contains only one bromine atom.
Uniqueness
2-Cyclohexen-1-one, 5-(1,2-dibromo-1-methylethyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
59664-60-7 |
|---|---|
分子式 |
C10H14Br2O |
分子量 |
310.03 g/mol |
IUPAC 名称 |
5-(1,2-dibromopropan-2-yl)-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14Br2O/c1-7-3-4-8(5-9(7)13)10(2,12)6-11/h3,8H,4-6H2,1-2H3 |
InChI 键 |
BNXSAQRHCSOAMO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC(CC1=O)C(C)(CBr)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester](/img/structure/B14607628.png)

![Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B14607639.png)
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14607644.png)
![Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14607646.png)

![1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole](/img/structure/B14607663.png)
![2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14607669.png)
![3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14607675.png)

![N~1~-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14607682.png)



